molecular formula C32H35Cl2N9O6 B12363003 Fgfr4-IN-18

Fgfr4-IN-18

Cat. No.: B12363003
M. Wt: 712.6 g/mol
InChI Key: AEFSLXKVONEDJJ-HXUWFJFHSA-N
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Description

Fgfr4-IN-18 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in cell proliferation, differentiation, migration, and survival. Abnormal activation of FGFR4 is associated with various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr4-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Fgfr4-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Fgfr4-IN-18 exerts its effects by binding to the FGFR4 receptor and inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the FGFR4 receptor and its associated signaling pathways, such as the RAS-MAPK-ERK pathway .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Fgfr4-IN-18 in terms of their target and mechanism of action, including:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for FGFR4, which may result in fewer off-target effects compared to other inhibitors. Its unique chemical structure and binding properties make it a valuable tool for studying FGFR4-related pathways and developing targeted therapies .

Properties

Molecular Formula

C32H35Cl2N9O6

Molecular Weight

712.6 g/mol

IUPAC Name

1-[5-cyano-4-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]pyridin-2-yl]-3-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3-(2-morpholin-4-ylethoxy)pyridin-2-yl]urea

InChI

InChI=1S/C32H35Cl2N9O6/c1-20(30-23(33)15-36-16-24(30)34)49-26-12-28(37-14-22(26)13-35)39-32(46)40-31-27(48-10-7-42-5-8-47-9-6-42)11-21(25(19-44)38-31)17-43-4-3-41(2)18-29(43)45/h11-12,14-16,19-20H,3-10,17-18H2,1-2H3,(H2,37,38,39,40,46)/t20-/m1/s1

InChI Key

AEFSLXKVONEDJJ-HXUWFJFHSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5

Origin of Product

United States

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